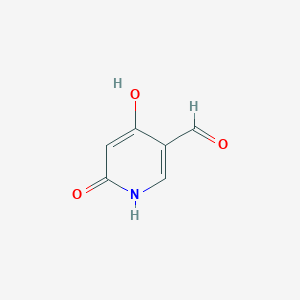
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans-: is a complex organic compound with a unique structure It is a derivative of benzaceanthrylene, featuring a dihydrodiol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- typically involves the hydrogenation of benzaceanthrylene. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The dihydrodiol group is introduced through a dihydroxylation reaction, which can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The dihydrodiol group can be oxidized to form diketones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydro derivatives.
Substitution: Formation of acylated benzaceanthrylene derivatives.
Applications De Recherche Scientifique
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- involves its interaction with specific molecular targets. The dihydrodiol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can undergo metabolic activation to form reactive intermediates that interact with DNA and proteins, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaceanthrylene: The parent compound without the dihydrodiol group.
Dihydrobenzaceanthrylene: A reduced form of benzaceanthrylene.
Benzaceanthrylene-1,2-dione: An oxidized form of benzaceanthrylene.
Uniqueness
Benz(j)aceanthrylene-1,2-diol, 1,2-dihydro-, trans- is unique due to its dihydrodiol functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93673-36-0 |
|---|---|
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(1R,2R)-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10,19-22H/t19-,20-/m1/s1 |
Clé InChI |
FKKLORIUOJKOOS-WOJBJXKFSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3[C@H]([C@@H]5O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
![Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14165984.png)
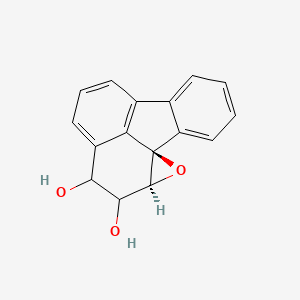

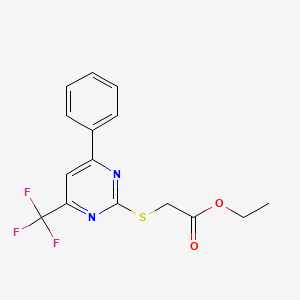
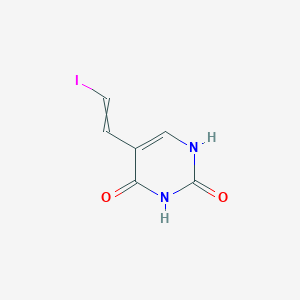
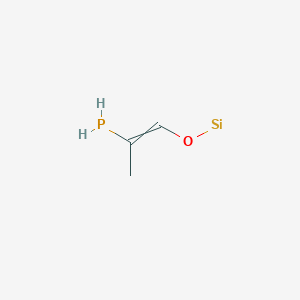
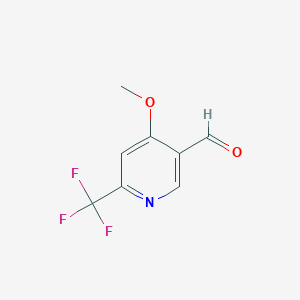
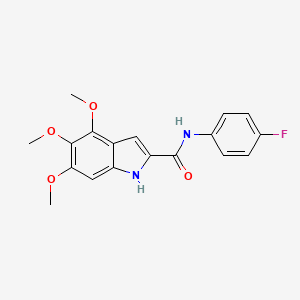
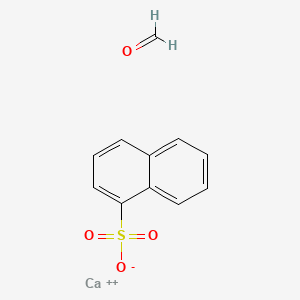
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
